N-[2-METHOXY-2-(5-METHYLTHIOPHEN-2-YL)ETHYL]-4-PHENYLOXANE-4-CARBOXAMIDE
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Overview
Description
N-[2-METHOXY-2-(5-METHYLTHIOPHEN-2-YL)ETHYL]-4-PHENYLOXANE-4-CARBOXAMIDE is a complex organic compound that features a thiophene ring, a phenyl group, and an oxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-METHOXY-2-(5-METHYLTHIOPHEN-2-YL)ETHYL]-4-PHENYLOXANE-4-CARBOXAMIDE typically involves the reaction of 2-methylthiophene with acetic anhydride to form 2-acetyl-5-methylthiophene. This intermediate undergoes palladium-catalyzed cross-coupling reactions with aryl bromides to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of high-efficiency catalysts and continuous flow reactors to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
N-[2-METHOXY-2-(5-METHYLTHIOPHEN-2-YL)ETHYL]-4-PHENYLOXANE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene and phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, alcohols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[2-METHOXY-2-(5-METHYLTHIOPHEN-2-YL)ETHYL]-4-PHENYLOXANE-4-CARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of N-[2-METHOXY-2-(5-METHYLTHIOPHEN-2-YL)ETHYL]-4-PHENYLOXANE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The thiophene ring is known to interact with various enzymes and receptors, modulating their activity. This can lead to a range of biological effects, such as inhibition of microbial growth or reduction of inflammation .
Comparison with Similar Compounds
Similar Compounds
2-Acetyl-5-methylthiophene: Shares the thiophene ring structure and is used in similar synthetic applications.
5-Methoxy-2-benzimidazolethiol: Another thiophene derivative with similar biological activities.
Uniqueness
N-[2-METHOXY-2-(5-METHYLTHIOPHEN-2-YL)ETHYL]-4-PHENYLOXANE-4-CARBOXAMIDE is unique due to its combination of a thiophene ring, a phenyl group, and an oxane ring. This structural complexity allows for a diverse range of chemical reactions and biological activities, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]-4-phenyloxane-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO3S/c1-15-8-9-18(25-15)17(23-2)14-21-19(22)20(10-12-24-13-11-20)16-6-4-3-5-7-16/h3-9,17H,10-14H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYWPFMODXNHBSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(CNC(=O)C2(CCOCC2)C3=CC=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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